1-(2,2-Diethoxyethyl)cyclopropanol
Overview
Description
1-(2,2-Diethoxyethyl)cyclopropanol is an organic compound with the molecular formula C9H18O3. It is a cyclopropanol derivative characterized by the presence of a 2,2-diethoxyethyl group attached to the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Diethoxyethyl)cyclopropanol can be synthesized through the reaction of ethyl 3,3-diethoxypropionate with ethylmagnesium bromide. This reaction involves the formation of a Grignard reagent, which subsequently reacts with the ethyl 3,3-diethoxypropionate to yield the desired cyclopropanol derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of Grignard reagents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Diethoxyethyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acetyl chloride (CH3COCl) in the presence of pyridine can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Acetates and other substituted derivatives.
Scientific Research Applications
1-(2,2-Diethoxyethyl)cyclopropanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2,2-diethoxyethyl)cyclopropanol involves its interaction with various molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and antiviral activities .
Comparison with Similar Compounds
1-(2,2-Dimethoxyethyl)cyclopropanol: Similar in structure but with methoxy groups instead of ethoxy groups.
Cyclopropanol: The parent compound without the 2,2-diethoxyethyl group.
Uniqueness: 1-(2,2-Diethoxyethyl)cyclopropanol is unique due to the presence of the 2,2-diethoxyethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)cyclopropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-11-8(12-4-2)7-9(10)5-6-9/h8,10H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOVGQDMOFUDNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1(CC1)O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463293 | |
Record name | Cyclopropanol, 1-(2,2-diethoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832142-17-3 | |
Record name | Cyclopropanol, 1-(2,2-diethoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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